N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has been highlighted as a starting material in the synthesis of various heterocyclic compounds. One study outlines its use in creating diverse heterocycles through cascade reactions, emphasizing its role in achieving excellent atom economy in one-pot syntheses. Such reactions have led to the formation of functionalized thiohydantoins, imidazo[1,2-c]pyrimidines, and other heterocycles, underscoring the compound's versatility and utility in organic synthesis (Schmeyers & Kaupp, 2002).
Antibacterial and Antifungal Activities
Research has also focused on the synthesis of derivatives of this compound and evaluating their antibacterial and antifungal activities. One study presented a novel series of 2-mercaptobenzimidazole derivatives, derived from a variety of benzoic acids, which were tested for their in vitro antibacterial and antifungal properties. This research underscores the potential biomedical applications of the compound and its derivatives, particularly in developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Antitumor Activity
Another significant area of application is in the synthesis of compounds bearing different heterocyclic ring systems for evaluation of their antitumor activity. A study synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for in vitro screening against human tumor cell lines demonstrates the compound's relevance in medicinal chemistry and cancer research. The findings from these studies offer insights into the design of novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Theoretical Studies
The compound and its derivatives have also been subjects of molecular docking and theoretical studies to understand their interactions with biological targets. Research involving chiral resolution and absolute configuration assignment of potential adenosine receptor antagonists based on the compound's structure highlights the integration of computational and experimental approaches in drug discovery (Rossi et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17-9-14(12-4-2-1-3-5-12)21-19(22-17)27-10-18(24)20-13-6-7-15-16(8-13)26-11-25-15/h1-9H,10-11H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBOJLBOIHXQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.